Methyl 4-phenylpiperazine-1-carbodithioate
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Overview
Description
Methyl 4-phenylpiperazine-1-carbodithioate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to the piperazine ring and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenylpiperazine-1-carbodithioate typically involves the reaction of 4-phenylpiperazine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-phenylpiperazine, carbon disulfide, and methyl iodide
Catalysts: Sodium hydroxide or potassium hydroxide
Solvents: Industrial-grade ethanol or methanol
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and disulfides
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
Methyl 4-phenylpiperazine-1-carbodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbodithioate group can chelate metal ions, affecting the activity of metalloenzymes. Additionally, the phenylpiperazine moiety can interact with neurotransmitter receptors, influencing biological pathways related to inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 4-Methylpiperazine-1-carbodithioate
Uniqueness
Methyl 4-phenylpiperazine-1-carbodithioate is unique due to the presence of both a phenyl group and a carbodithioate group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits lower toxicity and higher efficacy in certain applications, making it a promising candidate for further research and development .
Properties
CAS No. |
111277-67-9 |
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Molecular Formula |
C12H16N2S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C12H16N2S2/c1-16-12(15)14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
VLFWPTVAVRTYIU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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